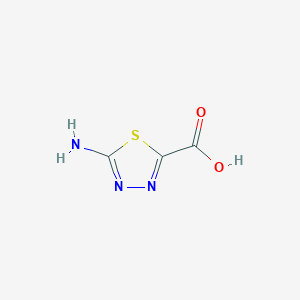

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Übersicht

Beschreibung

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the thiadiazole family, characterized by a ring structure containing both sulfur and nitrogen atoms. The thiadiazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant heterocycles. Although the provided papers do not directly discuss 5-amino-1,3,4-thiadiazole-2-carboxylic acid, they do provide insights into closely related compounds, which can help infer some of the properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, as seen in the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives . These reactions typically proceed via the formation of Schiff's bases and subsequent cyclization. The synthesis process is supported by spectroscopic data such as FT-IR and UV-Visible spectroscopy, which help confirm the structure of the synthesized compounds.

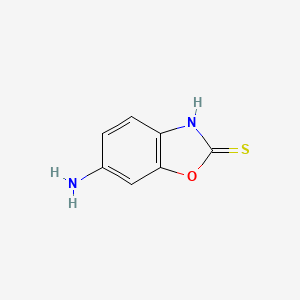

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallizes in the orthorhombic space group with specific unit cell parameters . The geometry of the molecule, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which show good agreement with experimental data. Additionally, the presence of hydrogen bonding and strong conjugative interactions can be inferred from the molecular structure, which contributes to the molecule's polarity .

Chemical Reactions Analysis

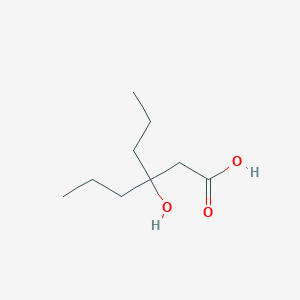

The chemical reactivity of thiadiazole derivatives can be inferred from their molecular electrostatic potential maps and frontier molecular orbitals, which are produced using optimized structures from DFT calculations . These compounds exhibit n→π* UV absorption peaks, indicating their potential for electronic transitions. The presence of hydrogen bonding motifs in the structures of cocrystals, such as those formed with carboxylic acids, suggests that these compounds can participate in hydrogen bonding interactions, which are crucial in the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be diverse, depending on the substituents attached to the thiadiazole ring. For example, the crystal structure of a methyl ester derivative of a related compound showed that intermolecular contacts are dominated by hydrogen bonding involving the amine hydrogen atoms . The presence of different substituents can lead to variations in the compound's solubility, melting point, and other physical properties. The electronic properties, such as the magnitude of the first-order hyperpolarizability, suggest potential applications in nonlinear optics (NLO) materials .

Wissenschaftliche Forschungsanwendungen

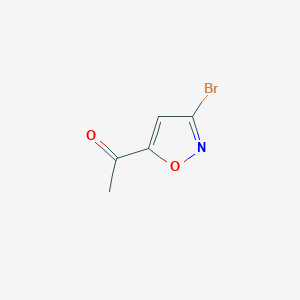

Synthesis of Heterocyclic Compounds

5-Amino-1,3,4-thiadiazole-2-carboxylic acid derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, Petkevich et al. (2021) described the synthesis of 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles from derivatives of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids, indicating the potential for creating biologically active compounds (Petkevich et al., 2021).

Corrosion Inhibition

In the field of material science, derivatives of 5-amino-1,3,4-thiadiazole-2-carboxylic acid have been studied for their corrosion inhibition properties. Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative and investigated it as a corrosion inhibitor for mild steel in an acidic environment. Their study found that this derivative provided significant protection against corrosion, suggesting its potential application in industrial settings (Attou et al., 2020).

Development of Carbonic Anhydrase Inhibitors

In medicinal chemistry, derivatives of 5-amino-1,3,4-thiadiazole-2-carboxylic acid have been explored for their potential as carbonic anhydrase inhibitors. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on human carbonic anhydrase isoenzymes. This study highlights the potential of these compounds in developing new therapeutic agents (Bülbül et al., 2008).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for 1,3,4-thiadiazole derivatives. Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, demonstrating a simplified approach to creating these compounds (Kokovina et al., 2021).

Zukünftige Richtungen

The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .

Eigenschaften

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

CAS RN |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

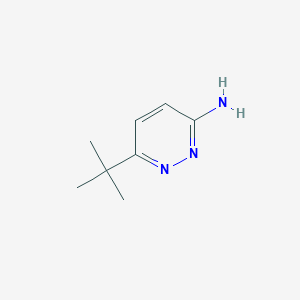

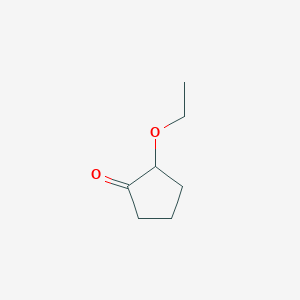

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)